Ethyl 2-[(2-oxopropyl)amino]benzoate
Description
Ethyl 2-[(2-oxopropyl)amino]benzoate (C₁₂H₁₅NO₃, molecular weight: 221.25 g/mol) is an ortho-substituted benzoate ester featuring a 2-oxopropylamino group at the 2-position of the benzene ring. Structurally, it combines an aromatic ester core with a secondary amine linked to a ketone-containing side chain. This configuration grants the molecule versatility as a synthetic intermediate, particularly in medicinal chemistry and materials science, where its reactive amine and ketone groups facilitate further functionalization .
Properties
CAS No. |
185307-96-4 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-(2-oxopropylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)10-6-4-5-7-11(10)13-8-9(2)14/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
JKSCLLXLHFQLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxopropyl)amino]benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[(2-oxopropyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The compound may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The reactivity, solubility, and applications of ethyl 2-[(2-oxopropyl)amino]benzoate are influenced by its unique substituent arrangement. Below is a comparative analysis with key analogues:
Functional Group Impact on Properties
- Electron Effects: The 2-oxopropylamino group in the target compound introduces both electron-withdrawing (ketone) and electron-donating (amine) characteristics. This contrasts with Ethyl 2-methoxybenzoate, where the methoxy group is purely electron-donating, enhancing aromatic ring stability but reducing reactivity toward electrophiles .
- Solubility: Ethyl 2-methoxybenzoate’s solubility in ethanol is well-documented , whereas the target compound’s amine and ketone groups likely increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMF or DMSO).
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations due to its para-substituted dimethylamino group, which enhances electron donation and accelerates polymerization . In contrast, the ortho-substituted 2-oxopropylamino group in the target compound may introduce steric hindrance, slowing reactions at the ester group.
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